molecular formula C8H19P B3029888 Di-tert-butylphosphine CAS No. 819-19-2

Di-tert-butylphosphine

Cat. No. B3029888
M. Wt: 146.21 g/mol
InChI Key: CRHWEIDCXNDTMO-UHFFFAOYSA-N
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Patent
US08816113B2

Procedure details

Di-tert-butylphosphine chloride (34 g, 188.41 mmol) was added to a Schlenk flask followed by diethyl ether (200 ml). The ether solution was cooled in a cold water bath and LiAlH4 (1M in diethyl ether, 100 ml, 100 mmol) was added slowly. This gave a yellow suspension which was allowed to stir at room temperature overnight. The suspension was quenched by the water (50 ml, degassed with nitrogen for 20 minutes). This gave a biphasic solution. The upper (organic layer) was cannula transferred into a clean Schlenk and the aqueous residues washed with a further 100 ml of ether. The ether extracts were combined and dried with sodium sulphate. The ether extracts were then cannula transferred into a clean Schlenk and the ether removed by distillation. This gave a colourless oil. Yield=22.0 g, 80%. 31P {1H} NMR (161.9 MHz, CDCl3): δ 21.0 ppm
Name
Di-tert-butylphosphine chloride
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]([PH:6][C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:5])([CH3:4])[CH3:3].[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[C:2]([PH:6][C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:5])([CH3:4])[CH3:3] |f:0.1,2.3.4.5.6.7|

Inputs

Step One
Name
Di-tert-butylphosphine chloride
Quantity
34 g
Type
reactant
Smiles
[Cl-].C(C)(C)(C)PC(C)(C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This gave a yellow suspension which
CUSTOM
Type
CUSTOM
Details
The suspension was quenched by the water (50 ml, degassed with nitrogen for 20 minutes)
Duration
20 min
CUSTOM
Type
CUSTOM
Details
This gave a biphasic solution
CUSTOM
Type
CUSTOM
Details
transferred into a clean Schlenk
WASH
Type
WASH
Details
the aqueous residues washed with a further 100 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
cannula transferred into a clean Schlenk
CUSTOM
Type
CUSTOM
Details
the ether removed by distillation
CUSTOM
Type
CUSTOM
Details
This gave a colourless oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)(C)PC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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